molecular formula C8H14O3 B13187918 1-Ethyl-3-hydroxycyclopentane-1-carboxylic acid

1-Ethyl-3-hydroxycyclopentane-1-carboxylic acid

Katalognummer: B13187918
Molekulargewicht: 158.19 g/mol
InChI-Schlüssel: SBMTXRXBLQYNGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-3-hydroxycyclopentane-1-carboxylic acid is a cyclic carboxylic acid with an alkyl side chain. This compound is characterized by its molecular formula C8H14O3 and a molecular weight of 158.19 g/mol

Vorbereitungsmethoden

The synthesis of 1-Ethyl-3-hydroxycyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve bulk custom synthesis, ensuring high purity and yield .

Analyse Chemischer Reaktionen

1-Ethyl-3-hydroxycyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-3-hydroxycyclopentane-1-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Ethyl-3-hydroxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-3-hydroxycyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

  • 3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid
  • 1-Hydroxycyclopentanecarboxylic acid

These compounds share similar structural features but differ in their specific functional groups and side chains, which can influence their chemical reactivity and applications .

Eigenschaften

Molekularformel

C8H14O3

Molekulargewicht

158.19 g/mol

IUPAC-Name

1-ethyl-3-hydroxycyclopentane-1-carboxylic acid

InChI

InChI=1S/C8H14O3/c1-2-8(7(10)11)4-3-6(9)5-8/h6,9H,2-5H2,1H3,(H,10,11)

InChI-Schlüssel

SBMTXRXBLQYNGY-UHFFFAOYSA-N

Kanonische SMILES

CCC1(CCC(C1)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.